molecular formula C19H32ClNO2 B2860867 1-(4-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 475146-21-5

1-(4-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B2860867
M. Wt: 341.92
InChI Key: RIDYHLGHSSWPAQ-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as TBPB, is a chemical compound that is widely used in scientific research. TBPB is a selective agonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in the detection of noxious stimuli and the modulation of pain perception.

Scientific Research Applications

1. Synthesis and Structural Characterization

  • Oxidovanadium(V) Complexes : Research demonstrated the synthesis and characterization of new oxidovanadium(V) complexes, highlighting the structural features and hydrogen bonding patterns (Back et al., 2012).

2. Antioxidant Activities

  • Antioxidant Activities of Phenols and Catechols : A study investigated the antioxidant properties of various phenols and catechols, providing insights into their H-atom donating activities and solvent effects (Barclay et al., 1999).

3. Calcium Antagonist and Antioxidant Activities

  • Calcium Antagonists with Antioxidant Activity : Research focused on the synthesis of novel Ca(2+) antagonists with antioxidant properties, elucidating the essential structural elements and activity evaluation (Kato et al., 1999).

4. NMDA Receptor Antagonists

  • NR2B Subtype-Selective NMDA Antagonists : A study explored the synthesis of NMDA receptor antagonists, investigating the structural orientation for receptor binding and potency (Butler et al., 1998).

5. Antimicrobial Agents

  • Synthesis of Substituted Phenyl Azetidines : Research on the synthesis of substituted phenyl azetidines as potential antimicrobial agents was conducted, providing insights into their antimicrobial activity (Doraswamy & Ramana, 2013).

properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.ClH/c1-15-9-11-20(12-10-15)13-17(21)14-22-18-7-5-16(6-8-18)19(2,3)4;/h5-8,15,17,21H,9-14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDYHLGHSSWPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

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